ZM-447439

Catalog No.
S548715
CAS No.
331771-20-1
M.F
C29H31N5O4
M. Wt
513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZM-447439

CAS Number

331771-20-1

Product Name

ZM-447439

IUPAC Name

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide

Molecular Formula

C29H31N5O4

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)

InChI Key

OGNYUTNQZVRGMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(N-benzoylamino)anilino)-6-methoxy-7-(3-(1-morpholino)propoxy)quinazoline, ZM 447439, ZM-447439, ZM447439

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5

Description

The exact mass of the compound N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide is 513.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The presence of the quinazoline ring system suggests N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide might possess kinase inhibitory activity. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases is a strategy for treating various diseases, including cancer .

  • Anti-proliferative Effects

    The molecule also contains a phenylbenzamide group, which is a common structural motif found in many anti-proliferative agents. These agents can slow or stop the growth of cells, making them potentially useful for cancer treatment .

ZM-447439 is a selective and potent inhibitor of the Aurora kinase family, specifically targeting Aurora A and Aurora B kinases. These serine/threonine kinases play critical roles in cell division, particularly in chromosome segregation during mitosis. ZM-447439 exhibits half-maximal inhibitory concentration (IC50) values of approximately 110 nM for Aurora A and 130 nM for Aurora B, making it an effective tool in studying the functions of these kinases in cellular processes . The compound is characterized by its ability to inhibit the phosphorylation of histone H3 on serine 10, which is essential for chromatin condensation and proper mitotic progression .

ZM-447439 functions primarily as an ATP-competitive inhibitor. It binds to the ATP-binding site of Aurora kinases, disrupting their activity. The compound has been shown to prevent the completion of mitotic chromosomal changes, leading to premature chromosome decondensation and impaired spindle assembly in various experimental models, including Xenopus egg extracts . This inhibition affects microtubule dynamics critical for chromosome alignment and segregation during cell division .

In vitro studies have demonstrated that ZM-447439 selectively induces apoptosis in tumor cells while sparing non-dividing cells. Its action is primarily through the disruption of mitotic processes, leading to cell cycle arrest and subsequent cell death . The compound has also been shown to inhibit cell growth in various cancer cell lines, with IC50 values ranging from 0.9 μM to 3 μM depending on the specific cell line tested .

The synthesis of ZM-447439 involves several steps that typically include the formation of its core structure through multi-step organic reactions. While specific synthetic pathways are proprietary, it generally includes the construction of heterocyclic rings and functionalization at various positions to enhance selectivity and potency against Aurora kinases. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98%) for research applications .

ZM-447439 is primarily used in cancer research due to its ability to selectively inhibit Aurora kinases, making it a valuable tool for studying mitotic processes and potential therapeutic strategies against tumors. It has applications in:

  • Cell cycle studies: Understanding the role of Aurora kinases in mitosis.
  • Cancer therapy research: Investigating its efficacy against various cancer types.
  • Drug resistance studies: Exploring mechanisms by which cancer cells may develop resistance to Aurora kinase inhibitors .

Interaction studies have shown that ZM-447439 has minimal off-target effects, with significant inhibition observed primarily against Aurora A and B kinases. Other kinases such as cyclin-dependent kinases (CDK1/2/4) and polo-like kinase 1 (PLK1) exhibit IC50 values greater than 10 μM, indicating a high degree of selectivity for Aurora kinases . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Several compounds share structural or functional similarities with ZM-447439, primarily as inhibitors of Aurora kinases:

Compound NameTarget KinaseIC50 (nM)Unique Features
VX680Aurora A/B100-300Broad-spectrum kinase inhibitor
HesperadinAurora B~30Selective for Aurora B
MLN8054Aurora A~30Orally active
AZD1152Aurora B~10Induces apoptosis in tumor cells
PHA-680632Aurora A/B~50Potent antitumor activity

ZM-447439 stands out due to its specificity for both Aurora A and B kinases while showing limited inhibition of other kinases, making it particularly useful for dissecting the role of these kinases in cancer biology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

513.23760449 g/mol

Monoisotopic Mass

513.23760449 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RSN3P9776R

Other CAS

331771-20-1

Wikipedia

ZM447439

Dates

Modify: 2023-08-15
1: Kreis NN, Sanhaji M, Krämer A, Sommer K, Rödel F, Strebhardt K, Yuan J. Restoration of the tumor suppressor p53 by downregulating cyclin B1 in human papillomavirus 16/18-infected cancer cells. Oncogene. 2010 Jul 26. [Epub ahead of print] PubMed PMID: 20661218.
2: Lane SI, Chang HY, Jennings PC, Jones KT. The Aurora kinase inhibitor ZM447439 accelerates first meiosis in mouse oocytes by overriding the spindle assembly checkpoint. Reproduction. 2010 Jul 21. [Epub ahead of print] PubMed PMID: 20660090.
3: Crispi S, Fagliarone C, Biroccio A, D'Angelo C, Galati R, Sacchi A, Vincenzi B, Baldi A, Verdina A. Antiproliferative effect of Aurora kinase targeting in mesothelioma. Lung Cancer. 2010 Apr 3. [Epub ahead of print] PubMed PMID: 20371132.
4: Jeong YS, Cho S, Park JS, Ko Y, Kang YK. Phosphorylation of serine-10 of histone H3 shields modified lysine-9 selectively during mitosis. Genes Cells. 2010 Jan 13. [Epub ahead of print] PubMed PMID: 20070858.
5: Georgieva I, Koychev D, Wang Y, Holstein J, Hopfenmüller W, Zeitz M, Grabowski P. ZM447439, a novel promising aurora kinase inhibitor, provokes antiproliferative and proapoptotic effects alone and in combination with bio- and chemotherapeutic agents in gastroenteropancreatic neuroendocrine tumor cell lines. Neuroendocrinology. 2010;91(2):121-30. Epub 2009 Nov 14. PubMed PMID: 19923785.
6: Suzuki T, Miyazaki K, Kita K, Ochi T. Trivalent dimethylarsenic compound induces histone H3 phosphorylation and abnormal localization of Aurora B kinase in HepG2 cells. Toxicol Appl Pharmacol. 2009 Dec 15;241(3):275-82. Epub 2009 Aug 28. PubMed PMID: 19716834.
7: Li M, Jung A, Ganswindt U, Marini P, Friedl A, Daniel PT, Lauber K, Jendrossek V, Belka C. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways. Biochem Pharmacol. 2010 Jan 15;79(2):122-9. Epub 2009 Aug 15. PubMed PMID: 19686703.
8: Kaestner P, Stolz A, Bastians H. Determinants for the efficiency of anticancer drugs targeting either Aurora-A or Aurora-B kinases in human colon carcinoma cells. Mol Cancer Ther. 2009 Jul;8(7):2046-56. Epub 2009 Jul 7. PubMed PMID: 19584233.
9: Shuda K, Schindler K, Ma J, Schultz RM, Donovan PJ. Aurora kinase B modulates chromosome alignment in mouse oocytes. Mol Reprod Dev. 2009 Nov;76(11):1094-105. PubMed PMID: 19565641.
10: Bekier ME, Fischbach R, Lee J, Taylor WR. Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. Mol Cancer Ther. 2009 Jun;8(6):1646-54. Epub 2009 Jun 9. PubMed PMID: 19509263.

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